molecular formula C13H7ClN2O4S B1188852 6-chloro-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

6-chloro-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B1188852
M. Wt: 322.72g/mol
InChI Key: FZNVVFXYKYPFSL-UHFFFAOYSA-N
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Description

6-chloro-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry.

Properties

Molecular Formula

C13H7ClN2O4S

Molecular Weight

322.72g/mol

IUPAC Name

6-chloro-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)chromene-3-carboxamide

InChI

InChI=1S/C13H7ClN2O4S/c14-6-1-2-8-7(5-6)10(17)9(12(19)20-8)11(18)16-13-15-3-4-21-13/h1-5,17H,(H,15,16,18)

InChI Key

FZNVVFXYKYPFSL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C(=O)NC3=NC=CS3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the thiazole moiety: This step might involve the reaction of the chromene intermediate with a thiazole derivative under specific conditions.

    Chlorination and hydroxylation: These functional groups can be introduced through selective halogenation and hydroxylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions might target the oxo group, converting it to a hydroxyl group.

    Substitution: Halogen substitution reactions could occur at the chloro position.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydroxy compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide would involve its interaction with specific molecular targets. This could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Pathway interference: Affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-oxo-2H-chromene-3-carboxamide: Lacks the chloro and thiazole groups.

    6-chloro-2-oxo-2H-chromene-3-carboxamide: Lacks the hydroxyl and thiazole groups.

    2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide: Lacks the chloro and hydroxyl groups.

Uniqueness

The presence of the chloro, hydroxyl, and thiazole groups in 6-chloro-4-hydroxy-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological activity.

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